molecular formula C9H11ClOS B8293651 o-(2-Chloroethylthio)-anisole

o-(2-Chloroethylthio)-anisole

Cat. No.: B8293651
M. Wt: 202.70 g/mol
InChI Key: SQQJANREFMJAEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

o-(2-Chloroethylthio)-anisole is an aromatic ether derivative of anisole (methoxybenzene) with a 2-chloroethylthio (-S-CH2CH2Cl) substituent in the ortho position relative to the methoxy group. Anisole itself is a versatile solvent and intermediate in organic synthesis, known for undergoing electrophilic substitution reactions (e.g., Friedel-Crafts acylation) due to its activated aromatic ring .

Properties

Molecular Formula

C9H11ClOS

Molecular Weight

202.70 g/mol

IUPAC Name

1-(2-chloroethylsulfanyl)-2-methoxybenzene

InChI

InChI=1S/C9H11ClOS/c1-11-8-4-2-3-5-9(8)12-7-6-10/h2-5H,6-7H2,1H3

InChI Key

SQQJANREFMJAEP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1SCCCl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

a) 1,2-Bis(2-chloroethylthio)ethane (Sesquimustard Q)
  • Structure : Aliphatic backbone with two 2-chloroethylthio groups.
  • Molecular Formula : C6H12Cl2S2 .
  • Reactivity: Functions as a bifunctional alkylating agent due to the presence of two reactive chloroethyl groups.
  • Key Differences : Unlike o-(2-Chloroethylthio)-anisole, this compound lacks an aromatic ring, leading to distinct solubility and reactivity. The absence of a methoxy group reduces aromatic activation, making it less suitable for electrophilic substitution but more reactive in nucleophilic environments.
b) 1,4-Bis[(2-chloroethyl)thio]butane
  • Structure : Four-carbon aliphatic chain with terminal 2-chloroethylthio groups.
  • Molecular Formula : C8H16Cl2S2 .
  • Reactivity : Similar to Sesquimustard Q, this compound acts as a potent alkylating agent. Its extended aliphatic chain may enhance lipophilicity, affecting membrane permeability in biological systems.
  • Key Differences: The longer chain increases molecular weight (239.3 g/mol vs.
c) 4-Chloro-2-iodoanisole
  • Structure : Anisole derivative with chlorine and iodine substituents on the aromatic ring.
  • Molecular Formula : C7H6ClIO .
  • Reactivity : The electron-withdrawing iodine and chlorine substituents deactivate the aromatic ring, reducing electrophilic substitution rates compared to this compound. This compound is primarily used in cross-coupling reactions (e.g., Suzuki-Miyaura) due to its halogen substituents .

Comparative Data Table

Property This compound (Inferred) 1,2-Bis(2-chloroethylthio)ethane 1,4-Bis[(2-chloroethyl)thio]butane 4-Chloro-2-iodoanisole
Molecular Formula C9H11ClOS C6H12Cl2S2 C8H16Cl2S2 C7H6ClIO
Molecular Weight ~198.7 g/mol 219.2 g/mol 239.3 g/mol 284.5 g/mol
Physical State Likely liquid Liquid Liquid Solid
Key Functional Groups Methoxy, chloroethylthio Two chloroethylthio groups Two chloroethylthio groups Methoxy, chloro, iodo
Reactivity Electrophilic substitution, alkylation Bifunctional alkylation Bifunctional alkylation Halogen-mediated coupling
Applications Pharmaceutical intermediates Chemical warfare agents Chemical synthesis Organic synthesis

Research Findings and Gaps

  • Anisole as a Solvent : Evidence suggests anisole reduces yields in Grignard reactions compared to diethyl ether, likely due to its electron-rich aromatic ring interfering with reagent activity . This behavior may extend to this compound in similar reactions.
  • Data Limitations : Direct studies on this compound are absent in the provided evidence. Further research is needed to confirm its physical properties, toxicity, and synthetic applications.

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